Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate (CAS: 921927-99-3) is a thiazole derivative featuring a dimethoxymethyl substituent at position 2 and a methyl ester group at position 4 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. The dimethoxymethyl group introduces unique electronic and steric properties, distinguishing it from other thiazole derivatives .
Properties
IUPAC Name |
methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVIYHHLAAFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=CS1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704864 | |
| Record name | Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921927-99-3 | |
| Record name | Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis is widely employed to assemble the 1,3-thiazole scaffold. For example, reacting α-haloacetates with thioureas or thioamides under basic conditions yields 2-aminothiazole-4-carboxylates. Adapting this method, methyl 2-amino-1,3-thiazole-4-carboxylate serves as a precursor. Subsequent diazotization and substitution can replace the amino group with a chloromethyl moiety, as shown in:
Dimethoxymethyl Group Introduction
The chloromethyl intermediate undergoes nucleophilic substitution with methanol under acidic or basic conditions. For instance, refluxing with sodium methoxide in methanol facilitates the replacement of chloride with methoxy groups:
Key Conditions :
Direct Cyclization Using Dimethoxymethyl-Containing Precursors
An alternative approach involves pre-forming the dimethoxymethyl group before cyclization.
Condensation of Dimethoxymethyl Derivatives
Dimethoxymethyl acetaldehyde reacts with methyl thiooxamate in the presence of a dehydrating agent (e.g., PCl₃) to form the thiazole ring:
Advantages :
Oxidative Cyclization
Manganese dioxide (MnO₂) in acetonitrile oxidizes thiazolidine intermediates to thiazoles. For example, methyl thiazolidine-4-carboxylate treated with MnO₂ at 60–100°C for 24–72 hours yields methyl thiazole-4-carboxylate. Adapting this, a dimethoxymethyl-substituted thiazolidine precursor could be oxidized to the target compound:
Catalytic Coupling and Functionalization
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the thiazole ring.
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated thiazole derivatives to introduce substituents. For instance, coupling methyl 2-bromo-1,3-thiazole-4-carboxylate with a dimethoxymethyl boronic ester could yield the target compound:
Conditions :
-
Catalyst: Pd(dba)₂ or Pd(PPh₃)₄
-
Base: Cs₂CO₃ or NaOⁱPr
-
Solvent: DME or dioxane
Comparative Analysis of Methods
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Medicinal Chemistry Applications
MDMTC has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.
- Anti-cancer Activity : MDMTC derivatives have shown promise in inhibiting specific cancer cell lines. For instance, compounds derived from thiazole structures have been linked to the inhibition of mitotic spindles in centrosome-amplified cancer cells, leading to increased multipolarity and cell death . The ability of MDMTC to induce such effects highlights its potential as a lead compound in anti-cancer drug development.
- Analgesic Properties : Similar thiazole derivatives have been reported to exhibit analgesic effects, suggesting that MDMTC could be explored for pain management applications. Studies indicate that modifications to the thiazole structure can enhance analgesic activity compared to traditional NSAIDs like piroxicam .
Synthetic Methodologies
MDMTC serves as a versatile building block in synthetic organic chemistry. Its unique structure facilitates various chemical transformations:
- Synthesis of Combinatorial Libraries : MDMTC can be utilized in the synthesis of diverse chemical libraries through alkylation and other reaction pathways. This approach allows for the rapid generation of multiple derivatives for screening biological activity .
- Bioisosteric Replacements : The compound is also relevant in the context of bioisosterism, where it can replace other functional groups in drug design to improve pharmacological profiles while maintaining biological activity .
Bioconjugation Strategies
MDMTC's reactive methoxy groups make it suitable for bioconjugation applications:
- PEGylation and Drug Delivery : MDMTC can be employed in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This modification is crucial for developing antibody-drug conjugates (ADCs) and improving drug delivery mechanisms .
- Surface Modification : The compound can be used for surface modification of nanoparticles and other drug delivery systems, facilitating targeted therapy approaches .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The substituents at positions 2 and 5 of the thiazole ring significantly influence physicochemical properties. Below is a comparative analysis of key derivatives:
| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate | CH(OCH₃)₂ | C₈H₁₁NO₄S | 241.24 | 921927-99-3 | Hydrolytically stable dimethoxymethyl group |
| Methyl 2-chloro-1,3-thiazole-4-carboxylate | Cl | C₅H₄ClNO₂S | 177.60 | 850429-61-7 | Electrophilic chloro substituent |
| Methyl 2-phenyl-1,3-thiazole-4-carboxylate | C₆H₅ | C₁₁H₉NO₂S | 219.26 | 7113-02-2 | Aromatic phenyl group enhances π-stacking |
| Methyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | 4-F-C₆H₄ | C₁₁H₈FNO₂S | 237.25 | 1314419-46-9 | Fluorine improves bioavailability |
| Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | NH₂ (position 2), C₆H₅ (position 5) | C₁₁H₁₀N₂O₂S | 250.28 | 80625-18-9 | Amino group enables hydrogen bonding |
| Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | Br (position 5), CH₃ (position 2) | C₆H₆BrNO₂S | 252.09 | 899897-21-3 | Bromo substituent aids in cross-coupling reactions |
Physicochemical Properties
- Solubility: The dimethoxymethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to hydrophobic phenyl or halogenated derivatives.
- Stability : The dimethoxymethyl group is less prone to hydrolysis than esters or amides but may undergo acid-catalyzed cleavage. In contrast, chloro derivatives are reactive in nucleophilic environments .
Biological Activity
Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate thiazole precursors with dimethoxymethyl groups under controlled conditions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on related thiazole compounds demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Prostate Cancer (PC-3) | TBD |
| SMART Compounds | Melanoma (WM-164) | 0.021 - 0.071 |
| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined in current studies.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that several thiazole-based compounds displayed moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains . The presence of electronegative substituents on the thiazole ring was found to enhance antimicrobial potency.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | M. tuberculosis | Moderate |
| Benzothiazoles | Various Bacteria | Good |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiazole ring significantly impact biological activity. For instance, replacing certain substituents or altering the carbonyl linkages can either enhance or diminish efficacy against cancer and microbial targets .
Key Findings:
- Electronegative Substituents: Enhance antimicrobial activity.
- Linker Modifications: Critical for maintaining anticancer efficacy.
Case Studies
A notable case study involved a series of synthesized thiazole derivatives tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions showed IC50 values in the low nanomolar range, comparable to established chemotherapeutics like colchicine .
Another study focused on the inhibition of HSET (KIFC1), a mitotic kinesin crucial for cancer cell proliferation. Thiazole derivatives demonstrated micromolar inhibition, leading to increased multipolarity in centrosome-amplified cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
